Fichtelite
Overview
Description
Fichtelite is a rare organic mineral found in fossilized wood, primarily from Bavaria, Germany. This compound crystallizes in the monoclinic crystal system and is characterized by its colorless to pale yellow appearance and greasy luster . It was first described in 1841 and named after the Fichtelgebirge region in Bavaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fichtelite can be synthesized through several methods:
Cyclization of Trienols: This involves the cyclization of trienols under specific conditions to form the cyclic hydrocarbon structure of this compound.
Reduction of Abietic Acids: Abietic acids can be reduced to form this compound.
Decarboxylation of Dihydroacids: Dihydroacids can undergo decarboxylation to produce this compound.
Catalytic Dehydrogenation of Diene Mixtures: This method involves the catalytic dehydrogenation of diene mixtures to form this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its rarity and limited applications. the synthetic routes mentioned above can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions: Fichtelite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other hydrocarbons.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, ozone, and peroxides.
Reducing Agents: Hydrogen gas, metal hydrides, and other reducing agents are used for reduction reactions.
Catalysts: Catalysts such as palladium, platinum, and nickel are often used in catalytic reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxygenated hydrocarbons, while reduction can yield simpler hydrocarbons .
Scientific Research Applications
Fichtelite has several scientific research applications:
Mechanism of Action
The mechanism of action of fichtelite involves its chemical stability and reactivity. As a saturated hydrocarbon, it is relatively inert under normal conditions but can undergo various chemical transformations under specific conditions . The molecular targets and pathways involved in these transformations depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Fichtelite is chemically similar to other hydrocarbons such as:
Simonellite: Found in lignite beds in Italy, simonellite is another hydrocarbon related to this compound.
Phylloretin: Occurs in peat beds in the wood of dead conifers and is associated with this compound.
Retene: A product of the dehydrogenation of resin acids, retene is often found alongside this compound.
Uniqueness: this compound’s uniqueness lies in its formation from the resin acids of living pine trees and its occurrence in fossilized wood. Its specific chemical structure and formation process distinguish it from other similar hydrocarbons .
Properties
IUPAC Name |
(2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNCYKZTYXSRHL-DYKIIFRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC(C3)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@@H](C3)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176761 | |
Record name | 18-Norabietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-95-6 | |
Record name | Fichtelite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2221-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fichtelite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Norabietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FICHTELITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ST878V9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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